(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms and a benzo[f][1,4]oxazepine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzo[f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.
Coupling Reactions: The final step involves coupling the fluorinated benzo[f][1,4]oxazepine with a 2,5-difluorophenyl group through a Wittig or Heck reaction to form the desired (E)-alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction of the alkene can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of diols or epoxides depending on the conditions.
Reduction: Conversion of the alkene to an alkane.
Substitution: Introduction of various nucleophiles such as amines or thiols at the fluorinated positions.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The presence of multiple fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. The fluorinated phenyl and oxazepine moieties are particularly of interest for their interactions with biological targets.
Industry
Industrially, this compound can be used in the development of advanced materials, such as fluorinated polymers, which have applications in coatings, electronics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to enzymes or receptors, while the oxazepine ring can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,5-difluorophenyl)-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of a fluorine atom.
(E)-3-(2,5-difluorophenyl)-1-(7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The unique combination of fluorine atoms and the benzo[f][1,4]oxazepine moiety in (E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one provides distinct chemical and biological properties. The presence of multiple fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c19-14-2-4-16(21)12(9-14)1-6-18(23)22-7-8-24-17-5-3-15(20)10-13(17)11-22/h1-6,9-10H,7-8,11H2/b6-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRLUYYZDMGUGR-LZCJLJQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C=CC3=C(C=CC(=C3)F)F)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(CN1C(=O)/C=C/C3=C(C=CC(=C3)F)F)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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